

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

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Technical Guide: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide is a chiral organic compound featuring a pyrrolidine ring, a versatile scaffold in medicinal chemistry. The presence of the benzyl group enhances lipophilicity, which can be crucial for traversing biological membranes, while the acetamide moiety provides a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

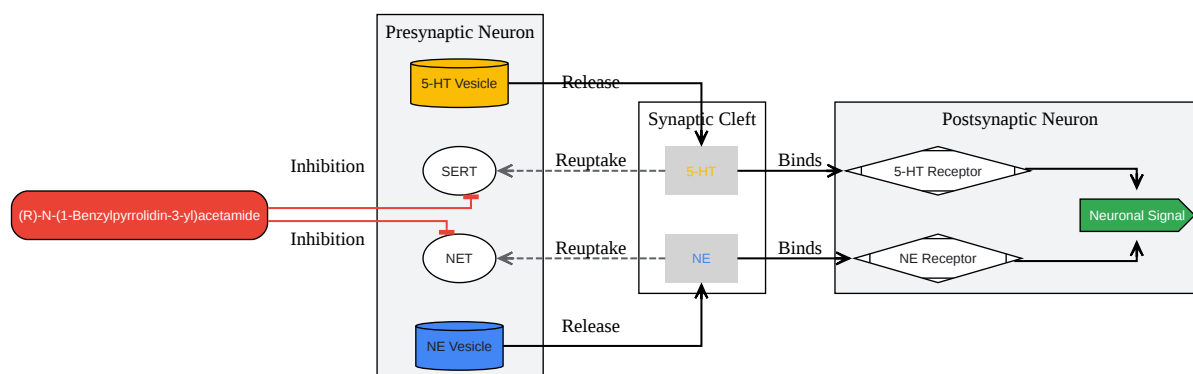
Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	[1]
Molecular Weight	218.29 g/mol	[1]
CAS Registry Number	114636-33-8	[1]
Canonical SMILES	<chem>CC(=O)N[C@H]1CN(CC2=CC=CC=C2)CC1</chem>	
IUPAC Name	N-[(3R)-1-(phenylmethyl)pyrrolidin-3-yl]acetamide	

Postulated Biological Activity: Dual Serotonin-Norepinephrine Reuptake Inhibition

Structurally similar compounds, such as N-benzyl-N-(pyrrolidin-3-yl)carboxamides, have been identified as dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors. These agents can increase the extracellular concentrations of these neurotransmitters by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual-action mechanism is a feature of several antidepressant medications used in the treatment of major depressive disorder, anxiety disorders, and neuropathic pain.

Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors

The diagram below illustrates the proposed mechanism of action. By inhibiting both SERT and NET on the presynaptic neuron, **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** is hypothesized to increase the levels of serotonin and norepinephrine in the synaptic cleft. This leads to enhanced and prolonged stimulation of postsynaptic 5-HT and adrenergic receptors, which is thought to be the basis of the therapeutic effects of this class of compounds.



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Caption: Proposed mechanism of action for **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**.

Experimental Protocols

The following is a representative synthetic protocol for the preparation of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**, based on established methodologies for the synthesis of related N-substituted acetamides.

Synthesis of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

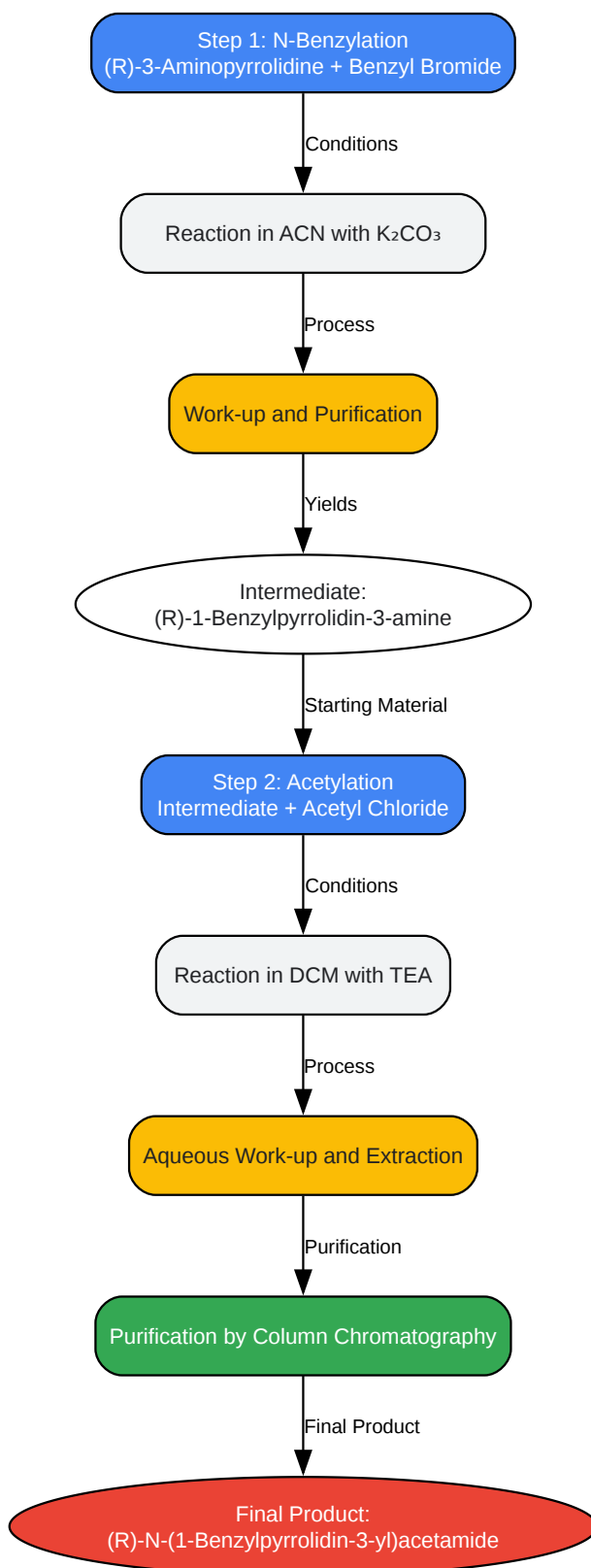
This synthesis involves the N-benylation of (R)-3-aminopyrrolidine followed by acetylation of the primary amine.

Materials:

- (R)-3-Aminopyrrolidine dihydrochloride
- Benzyl bromide

- Potassium carbonate (K_2CO_3)
- Acetonitrile (ACN)
- Acetyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Sodium sulfate (Na_2SO_4), anhydrous
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes
- Standard laboratory glassware and equipment

Workflow Diagram:



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Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

Part 1: Synthesis of (R)-1-Benzylpyrrolidin-3-amine

- To a solution of (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and stir the suspension at room temperature for 30 minutes.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield (R)-1-benzylpyrrolidin-3-amine.

Part 2: Synthesis of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**

- Dissolve (R)-1-benzylpyrrolidin-3-amine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 eq) to the solution.
- Slowly add acetyl chloride (1.1 eq) dropwise to the stirring mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water and extract the product with dichloromethane.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford the final product, **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**.

Characterization:

The identity and purity of the final compound should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

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References

- 1. SDS of N-((R)-1-Benzylpyrrolidin-3-yl)acetamide, Safety Data Sheets, CAS 114636-33-8 - chemBlink [www.chemblink.com]
- To cite this document: BenchChem. [(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047917#r-n-1-benzylpyrrolidin-3-yl-acetamide-molecular-weight-and-formula>]

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